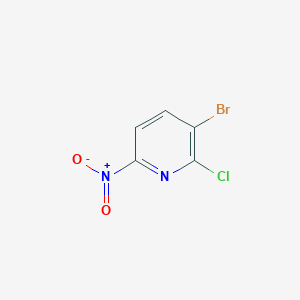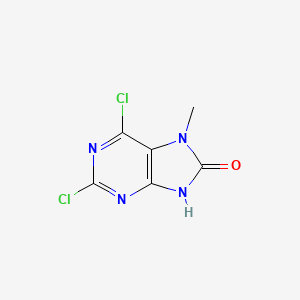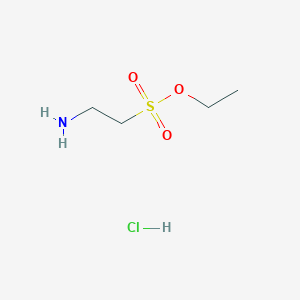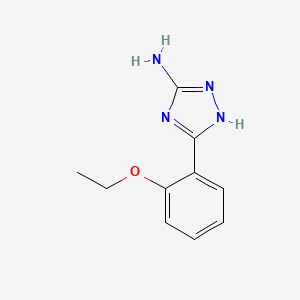
3-Bromo-2-chloro-6-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-nitropyridine typically involves the nitration of 3-bromo-2-chloropyridine. This can be achieved by reacting 3-bromo-2-chloropyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Coupling: Boronic acids with a palladium catalyst and a base like potassium carbonate (K2CO3).
Major Products
Substitution: Amino or thiol derivatives of the pyridine ring.
Reduction: 3-Bromo-2-chloro-6-aminopyridine.
Coupling: Biaryl compounds with various functional groups.
科学的研究の応用
3-Bromo-2-chloro-6-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In the development of bioactive molecules and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-2-chloro-6-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-5-nitropyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
Uniqueness
3-Bromo-2-chloro-6-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
特性
分子式 |
C5H2BrClN2O2 |
|---|---|
分子量 |
237.44 g/mol |
IUPAC名 |
3-bromo-2-chloro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
InChIキー |
QMGQPJXBDMZZJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)

![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)





